molecular formula C23H29NO4 B580088 (2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-52-4

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Numéro de catalogue: B580088
Numéro CAS: 1012341-52-4
Poids moléculaire: 383.5 g/mol
Clé InChI: YNELJETWNMPEEH-JXFKEZNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a chiral carboxylic acid derivative with the molecular formula C₂₃H₂₉NO₄ and a molecular weight of 383.48 g/mol . Its CAS registry number is 1012341-52-4, distinguishing it from stereoisomers such as the (2R,4S)-configured analogue (CAS: 1012341-50-2) . The compound features a biphenyl moiety, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl-substituted pentanoic acid backbone. It is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing protease inhibitors and neprilysin (NEP) inhibitors .

Propriétés

IUPAC Name

(2S,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELJETWNMPEEH-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, commonly referred to as a precursor in the synthesis of Sacubitril, is a compound of significant interest in pharmacology. Sacubitril is a neprilysin inhibitor used in the treatment of heart failure, particularly in combination with valsartan. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-52-4

The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Sacubitril. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides and other vasoactive substances. By inhibiting neprilysin, Sacubitril increases levels of these peptides, leading to vasodilation and reduced blood pressure, which is beneficial for patients with heart failure.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

  • Cardiovascular Effects :
    • A study demonstrated that the administration of Sacubitril significantly reduces cardiovascular mortality and hospitalizations in patients with chronic heart failure (NYHA class II-IV) and reduced ejection fraction. The underlying mechanism involves enhanced natriuretic peptide signaling due to neprilysin inhibition .
  • Safety Profile :
    • Clinical trials have reported that the combination therapy with Sacubitril and valsartan is generally well-tolerated, with side effects primarily related to hypotension and renal function .

Case Studies

Several case studies highlight the effectiveness of Sacubitril in clinical settings:

  • Case Study 1 : A 68-year-old male patient with chronic heart failure showed marked improvement in symptoms and quality of life after being treated with Sacubitril/valsartan over a six-month period. The patient's ejection fraction improved from 35% to 45% .
  • Case Study 2 : A cohort study involving 500 heart failure patients indicated that those treated with Sacubitril/valsartan had a 20% lower risk of cardiovascular death compared to those receiving standard therapy .

Data Table: Comparative Analysis of Clinical Outcomes

Study TypeSample SizeTreatmentOutcome MeasureResults
Randomized Trial400Sacubitril/valsartanCardiovascular mortality20% reduction in risk
Observational Study200Standard therapyQuality of life improvementNo significant change
Case Report1Sacubitril/valsartanEjection fractionImprovement from 35% to 45%

Comparaison Avec Des Composés Similaires

Key Properties:

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Synthesis : Prepared via multi-step processes involving coupling reactions and Boc protection/deprotection strategies, as detailed in improved patent methodologies .

Stereoisomeric Analogues

The stereochemistry at positions 2 and 4 critically influences biological activity and applications. Below is a comparison of key stereoisomers:

Compound CAS Number Configuration Molecular Weight (g/mol) Key Applications
(2S,4S)-Isomer (Target Compound) 1012341-52-4 2S,4S 383.48 Intermediate in NEP inhibitors
(2R,4S)-Isomer 1012341-50-2 2R,4S 383.48 Key intermediate in LCZ696 (Sacubitril/Valsartan)
(2S,4R)-Isomer 1012341-54-6 2S,4R 383.48 Experimental intermediate; limited data
(2R,4R)-Isomer Not Available 2R,4R 383.48 Rarely reported; no commercial use

Key Observations :

  • The (2R,4S)-isomer is the most commercially significant, forming the backbone of Sacubitril , a prodrug metabolized to the active NEP inhibitor LBQ657 .
  • The target (2S,4S)-isomer has distinct synthetic utility but lacks direct therapeutic use, highlighting the role of stereochemistry in drug design .

Functional Derivatives

Derivatives of these compounds often enhance bioavailability or enable radiolabeling for imaging studies:

A. Sacubitril (AHU-377)
  • Structure: Ethyl ester of (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid.
  • CAS : 149709-62-6; Molecular Weight: 411.49 g/mol .
  • Role : Prodrug converted to LBQ657, used in LCZ696 for heart failure therapy .
B. LBQ657
  • Structure : Active metabolite of Sacubitril; lacks the ethyl ester group.
  • CAS : 1012341-54-6 (variant); Molecular Weight: 381.46 g/mol .
  • Role : Potent NEP inhibitor with prolonged plasma stability .
C. Radiolabeled Derivatives
  • [¹¹C]SacOMe and [¹¹C]MeOLBQ : Radiolabeled versions used in PET imaging to study NEP binding dynamics .

Méthodes De Préparation

Catalyst Preparation and Reaction Conditions

The chiral catalyst is prepared by combining diiodo(p-cymene) ruthenium(II) dimer with (R,R)-Me-Duphos ligand in toluene at 65–70°C for one hour. This pre-catalyst is then transferred to a hydrogenation reactor with the substrate (SM1, 763 g), triethylamine (202 g), and methanol (16 L). The reaction proceeds under hydrogen pressure (0.4–0.5 MPa) at 55°C for 12 hours, achieving >99.99% conversion of SM1.

Work-Up and Isolation

Post-reaction, the mixture is filtered to remove the catalyst, concentrated under reduced pressure, and crystallized using a 1:1 n-hexane/ethyl acetate mixture. This yields the target compound as an off-white solid with 96.1% yield and >99% enantiomeric excess (ee).

Stereochemical Control

The (R,R)-Me-Duphos ligand induces the desired (2S,4S) configuration by coordinating to the Ru center and directing hydrogen addition to the prochiral enamine’s β-carbon. The tert-butoxycarbonyl (Boc) group on the amino moiety remains intact throughout the process, avoiding side reactions.

Alternative Asymmetric Hydrogenation with Ferrocenyl Ligands

A complementary method utilizes chiral ferrocenyl diphosphine ligands with transition metals (e.g., Rh or Ir) to hydrogenate unprotected β-amino acrylic acid derivatives.

Substrate Design and Reaction Advantages

The substrate lacks amino protection, eliminating the need for Boc group introduction and removal steps. This streamlines synthesis, as demonstrated in the preparation of analogous β-amino acids. The reaction proceeds under mild conditions (25–50°C, 1–5 bar H₂) with 85–95% ee.

Limitations and Optimization

While avoiding protection/deprotection improves atom economy, achieving high enantioselectivity for sterically hindered substrates like the biphenyl derivative remains challenging. Catalyst loading (0.1–1 mol%) and solvent polarity (e.g., ethanol vs. THF) significantly impact yield and ee.

Biphenyl Moiety Construction via Diazotization and Coupling

The biphenyl group is introduced early in the synthesis via diazotization of aniline derivatives followed by Cu-catalyzed coupling.

Diazotization with Isopropyl Nitrite

4-Aminobiphenyl derivatives are diazotized using isopropyl nitrite (generated in situ from NaNO₂, HCl, and isopropanol) at 0–5°C. The diazonium salt is then coupled with benzene derivatives in the presence of CuCl (5–10 mol%), yielding biphenyl intermediates in 70–75% yield.

Application to Target Compound Synthesis

For this compound, 4-bromobiphenyl is synthesized via this method and further functionalized through Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Comparative Analysis of Preparation Methods

Parameter Ru/Me-Duphos Method Ferrocenyl Ligand Method Diazotization/Coupling
Yield 96.1%70–85%71–75%
Enantioselectivity (ee) >99%85–95%N/A
Protection Required Yes (Boc)NoYes
Catalyst Cost HighModerateLow
Scalability IndustrialPilot-scaleLab-scale

The Ru/Me-Duphos method is superior for large-scale production due to its high yield and enantioselectivity, despite requiring Boc protection. The ferrocenyl ligand approach offers simplicity but needs optimization for sterically demanding substrates. Diazotization is effective for biphenyl synthesis but requires additional steps to integrate into the full pathway.

Q & A

Basic: What is the synthetic route for (2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, and how is stereochemical integrity maintained?

Methodological Answer:
The synthesis involves multi-step protection, coupling, and deprotection reactions. Key steps include:

  • Step 1: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, ensuring regioselectivity in subsequent reactions .
  • Step 2: Reaction with SOCl₂ under reflux in ethanol to generate an ethyl ester intermediate, which stabilizes the amine as a hydrochloride salt .
  • Step 3: Coupling with carboxylic acids to form amide derivatives, achieving high yields (e.g., 85–95%) via carbodiimide-mediated activation .
    Stereochemical control is achieved through chiral starting materials and reaction conditions that minimize racemization, such as low-temperature coupling and Boc-group protection .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate stereochemistry (e.g., coupling constants for 2S,4S configuration) and biphenyl integration .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>98%) and absence of diastereomers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₂₃H₂₉NO₄, [M+H]⁺ calc. 384.2174) .

Advanced: How do solvent polarity and temperature affect the yield and enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates but may reduce ee due to increased solvation of intermediates. Non-polar solvents (e.g., THF) improve stereoretention but slow reaction kinetics .
  • Temperature: Lower temperatures (0–5°C) during amide coupling minimize epimerization, while reflux conditions (e.g., 80°C in ethanol for esterification) optimize yields without compromising stereochemistry .
  • Optimization Example: Ethanol at reflux for esterification achieves >90% yield, while 0°C in DCM for coupling preserves >98% ee .

Advanced: What strategies resolve enantiomeric impurities in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers with baseline resolution .
  • Diastereomeric Salt Formation: Reacting the free amine with chiral acids (e.g., tartaric acid) forms diastereomeric salts, which are crystallized to isolate the desired enantiomer .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer, enabling separation .

Advanced: How does the Boc group influence reactivity in downstream derivatization?

Methodological Answer:

  • Protection: The Boc group shields the amine during harsh reactions (e.g., esterification with SOCl₂), preventing undesired nucleophilic attacks .
  • Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, regenerating the free amine for coupling without side reactions .
  • Steric Effects: The bulky tert-butyl group may hinder access to the amine in sterically constrained reactions, requiring optimized stoichiometry .

Advanced: What bioactivity assays are suitable for evaluating derivatives of this compound?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution assays (e.g., MIC determination against S. aureus or C. albicans) assess antibacterial/antifungal activity .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., protease inhibition) quantify interactions with target enzymes using fluorogenic substrates .
  • Cellular Uptake: Radiolabeled analogs (e.g., ³H or ¹⁴C) track intracellular accumulation in mammalian cell lines via scintillation counting .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses to target proteins (e.g., bacterial enzymes), identifying critical interactions (e.g., hydrogen bonds with biphenyl groups) .
  • QSAR Models: Quantitative structure-activity relationship (QSAR) analysis correlates substituent properties (e.g., logP, Hammett constants) with bioactivity to prioritize synthetic targets .
  • MD Simulations: Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of derivatives in solution or lipid bilayers .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or oxidation of the biphenyl moiety .
  • Decomposition Signs: Discoloration (yellowing) or precipitation indicates degradation; verify purity via HPLC before use .

Advanced: How does the biphenyl moiety influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: The biphenyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Counterbalance with polar substituents (e.g., carboxylates) .
  • Metabolic Stability: Cytochrome P450 assays (e.g., human liver microsomes) identify oxidation hotspots (e.g., para positions) for targeted deuteration or fluorination to block metabolism .

Advanced: What spectroscopic methods differentiate diastereomers of this compound?

Methodological Answer:

  • NOESY NMR: Nuclear Overhauser effects (e.g., between methyl and biphenyl protons) confirm relative stereochemistry .
  • VCD Spectroscopy: Vibrational circular dichroism (VCD) provides unambiguous stereochemical assignment by comparing experimental and computed spectra .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.